(2E)-Decenal
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-dec-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h8-10H,2-7H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFCJPPRCYDLLZ-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047035 | |
| Record name | (2E)-2-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless or pale yellow liquid; [Alfa Aesar MSDS], Colourless to slightly yellow liquid; Powerful waxy, orange aroma | |
| Record name | trans-2-Decenal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18091 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
78.00 to 80.00 °C. @ 3.00 mm Hg | |
| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most fixed oils; Insoluble in water, Soluble (in ethanol) | |
| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.836-0.846 | |
| Record name | 2-Decenal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1348/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3913-81-3, 3913-71-1, 25447-70-5 | |
| Record name | (E)-2-Decenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2-Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Decenal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Decenal, (2E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-2-Decenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-2-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-decenal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-DECENAL, (2E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E93S23U2BU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-8.92 °C. @ 760.00 mm Hg | |
| Record name | 2-Decenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030999 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Biosynthesis and Metabolic Pathways of E Dec 2 Enal
Enzymatic Pathways Leading to (E)-Dec-2-enal Formation
The primary enzymatic route for the biosynthesis of (E)-Dec-2-enal in plants and other organisms is through the lipoxygenase (LOX) pathway. This pathway involves a sequence of enzymatic activities that break down polyunsaturated fatty acids into shorter-chain aldehydes and other volatile compounds.
The key enzymes involved are lipoxygenases and hydroperoxide lyases (HPL). Lipoxygenases catalyze the stereo- and regio-specific dioxygenation of polyunsaturated fatty acids containing a (1Z, 4Z)-pentadiene system, such as linoleic acid and arachidonic acid. mdpi.comnih.gov This reaction introduces a hydroperoxide group onto the fatty acid backbone. mdpi.com Depending on the specific LOX enzyme, the hydroperoxidation can occur at different positions, leading to various hydroperoxide isomers. nih.gov
Following the action of LOX, the resulting fatty acid hydroperoxides are cleaved by hydroperoxide lyase (HPL). This cleavage results in the formation of shorter-chain aldehydes and oxoacids. nih.govresearchgate.net For instance, the cleavage of a C18 fatty acid hydroperoxide can yield C9 and C6 aldehydes. While the direct enzymatic cascade leading to (E)-Dec-2-enal (a C10 aldehyde) is less commonly detailed than that for C6 or C9 aldehydes, the fundamental mechanism is analogous. It is proposed that a specific LOX and HPL system acts on a C18 or a longer-chain polyunsaturated fatty acid to generate a C10 aldehyde.
Furthermore, the initial product of the HPL reaction is often a (Z)-isomer, such as (Z)-3-enal. An isomerase enzyme is then required to convert the (Z)-isomer into the more stable (E)-isomer, (E)-2-enal. nih.gov While this has been extensively studied for (E)-2-hexenal, it is highly probable that a similar enzymatic isomerization step is involved in the biosynthesis of (E)-Dec-2-enal. nih.govwikipedia.org
Table 1: Key Enzymes in the Biosynthesis of (E)-Dec-2-enal
| Enzyme | Function | Substrate(s) | Product(s) |
| Lipoxygenase (LOX) | Dioxygenation of polyunsaturated fatty acids | Polyunsaturated fatty acids (e.g., Linoleic acid) | Fatty acid hydroperoxides |
| Hydroperoxide Lyase (HPL) | Cleavage of fatty acid hydroperoxides | Fatty acid hydroperoxides | Aldehydes and oxoacids |
| Isomerase | Isomerization of (Z)-aldehydes to (E)-aldehydes | (Z)-3-Decenal | (E)-Dec-2-enal |
Non-Enzymatic Formation Mechanisms (e.g., Lipid Oxidation)
(E)-Dec-2-enal can also be formed through non-enzymatic processes, primarily through the auto-oxidation of lipids. This process is a significant contributor to the aroma of heated foods and is also a factor in the scent of some organisms.
The non-enzymatic oxidation of unsaturated fatty acids, such as oleic acid, can lead to the formation of various volatile compounds, including (E)-Dec-2-enal. This process, known as lipid peroxidation, is initiated by reactive oxygen species and proceeds via a free radical chain reaction. While linoleic acid is a more commonly cited precursor for many lipid-derived aldehydes, the oxidation of monounsaturated fatty acids like oleic acid can also yield a range of aldehydes, albeit through different cleavage patterns. The photo-oxidation of linoleic acid has been shown to be a significant source of acrolein, and similar oxidative degradation pathways of fatty acids can lead to the formation of (E)-Dec-2-enal. nih.govnih.gov
Another non-enzymatic route for the formation of (E)-Dec-2-enal is through aldol (B89426) condensation. This reaction involves the combination of two aldehyde molecules to form a larger α,β-unsaturated aldehyde. sigmaaldrich.comyoutube.com In biological systems, this can occur naturally. For instance, research has shown that in Valencia orange oil, aliphatic aldehydes like octanal (B89490) and decanal (B1670006) can undergo self and mixed aldol condensation reactions, particularly under acidic conditions, to form products such as 2-hexyl-2-decenal. nih.gov The synthesis of 2-decenal by reacting octanal with ethyl vinyl ether is another example of an aldol-type condensation. wikipedia.org This suggests that in environments where precursor aldehydes are present, such as in plant tissues, (E)-Dec-2-enal can be formed through this condensation mechanism. nih.govresearchgate.net
Precursors and Metabolic Intermediates
The primary precursors for the biosynthesis of (E)-Dec-2-enal are polyunsaturated fatty acids. Linoleic acid (a C18 fatty acid) is a well-established precursor for many C6 and C9 aldehydes formed via the LOX pathway. researchgate.netresearchgate.net It is plausible that longer-chain fatty acids or alternative cleavage of C18 fatty acids could lead to the formation of C10 aldehydes like (E)-Dec-2-enal.
The key metabolic intermediates in the enzymatic pathway are the fatty acid hydroperoxides, such as 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), which are formed from linoleic acid. researchgate.net These hydroperoxides are then cleaved by HPL to yield the initial aldehyde product, which is likely the (Z)-isomer, (Z)-3-decenal. This intermediate is then isomerized to the final (E)-Dec-2-enal.
Table 2: Precursors and Intermediates in (E)-Dec-2-enal Biosynthesis
| Molecule Type | Name | Role |
| Precursor | Linoleic Acid | Initial substrate for the LOX pathway |
| Intermediate | Fatty Acid Hydroperoxide | Product of LOX action, substrate for HPL |
| Intermediate | (Z)-3-Decenal | Initial aldehyde product from HPL, substrate for isomerase |
| Final Product | (E)-Dec-2-enal | Final product of the biosynthetic pathway |
Environmental and Biological Factors Influencing Biosynthesis
The production of (E)-Dec-2-enal is not static and can be influenced by a variety of environmental and biological factors.
Environmental Factors:
Temperature: Temperature can significantly affect the activity of enzymes involved in the biosynthesis of volatile compounds. nih.govmdpi.com For many plant species, there is an optimal temperature range for the production of these compounds, beyond which enzymatic activity and, consequently, compound emission may decrease. nih.gov
Light: Light intensity and duration can also influence the biosynthesis of plant volatiles. researchgate.net Photosynthesis provides the energy and carbon skeletons necessary for the production of fatty acid precursors.
Biological Factors:
Wounding: Physical damage to plant tissues can trigger a rapid increase in the production of volatile aldehydes, including those from the LOX pathway. nih.gov This is a defense mechanism, as these compounds can have antimicrobial and anti-herbivore properties. The expression of genes encoding for enzymes like isomerases has been shown to be induced by wounding. nih.gov
Developmental Stage: The production of volatile compounds can vary with the developmental stage of a plant. For instance, the emission of certain volatiles may be higher in young, developing leaves or during fruit ripening. researchgate.net
Plant Species: The specific composition of volatile compounds, including the presence and amount of (E)-Dec-2-enal, varies significantly between different plant species. This is due to the presence of different sets of biosynthetic enzymes and varying concentrations of precursor molecules.
Insect Pheromones: In some insects, such as the brown marmorated stink bug, (E)-Dec-2-enal is a component of their alarm pheromone, released in response to threats. ebi.ac.uk
Iii. Biological and Ecological Roles of E Dec 2 Enal
Role as an Alarm Pheromone
(E)-Dec-2-enal is recognized as an alarm pheromone in various insect species. mdpi.comnih.gov Alarm pheromones are chemical signals released by an organism in response to a threat, such as a predator, which warn other individuals of the same species about the impending danger. nih.govresearchgate.netnih.gov These volatile compounds are a critical component of insect chemical communication, triggering responses that aid in survival. researchgate.netnih.gov
(E)-Dec-2-enal is a key component in the defensive secretions of numerous insects, particularly within the order Heteroptera (true bugs). ebi.ac.ukresearchgate.netmdpi.com It is found in the scent gland secretions of various species, where it acts as a repellent against predators. ebi.ac.ukresearchgate.net For instance, research on the nymphal dorsal abdominal gland secretions of Riptortus pedestris and the metathoracic scent gland secretions of Euschistus biformis has identified (E)-2-alkenals, including (E)-Dec-2-enal, as likely candidates for repelling predators. ebi.ac.ukmdpi.com Studies have shown that these defensive compounds can effectively deter generalist insect predators like the Chinese praying mantid (Tenodera aridifolia sinensis). ebi.ac.ukresearchgate.net The repellent effect is thought to be linked to the predator's olfactory system and the affinity of the compound to antennal receptors. ebi.ac.ukresearchgate.net This chemical defense mechanism can also enhance visual defensive signals such as warning coloration (aposematism). ebi.ac.ukresearchgate.net
The communication is not limited to repelling predators. Parasitoids, which are insects that lay their eggs in other insects, can also detect these chemical cues. (E)-Dec-2-enal has been shown to elicit antennal responses in several parasitoid species, indicating they use these signals to locate their host insects. mdpi.com This highlights the complex role of (E)-Dec-2-enal in mediating interactions across different trophic levels in an ecosystem.
The release of (E)-Dec-2-enal as an alarm pheromone triggers specific and immediate behavioral responses in the receiving insects. researchgate.netmdpi.com The primary function is to alert conspecifics to a threat, prompting them to take defensive action. researchgate.netnih.gov These behaviors can range from simple avoidance and dispersal from the area where the pheromone was detected to more aggressive defensive postures. researchgate.netmdpi.com For example, in many aphid species, the detection of alarm pheromones like (E)-ß-farnesene, a structural analogue, induces individuals to stop feeding and disperse from the host plant. nih.gov Similarly, in social insects, alarm pheromones can mobilize colony members to defend the nest. researchgate.net The intensity and nature of the behavioral response can depend on factors such as the concentration of the pheromone and the density of the insect population. nih.gov
Antimicrobial Activities
Beyond its role in chemical ecology, (E)-Dec-2-enal has demonstrated significant antimicrobial properties. Research has focused on its efficacy against a range of bacteria, including important human pathogens.
(E)-Dec-2-enal is one of several long-chain aliphatic aldehydes found in sources like olive oil that exhibit antibacterial activity. oup.com Studies have investigated its effectiveness against both Gram-positive and Gram-negative bacteria.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Research has established MIC values for (E)-Dec-2-enal against several bacterial strains. A study on aliphatic aldehydes from Olea europaea reported the MIC of (E)-Dec-2-enal against Staphylococcus aureus and Escherichia coli. oup.com
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus (ATCC 6538) | 250 | oup.com |
| Salmonella choleraesuis | Data Not Available | |
| Escherichia coli (ATCC 10538) | >250 | oup.com |
| Pseudomonas aeruginosa | Data Not Available |
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. While studies on a homologous series of (2E)-alkenals have demonstrated their bactericidal action against Salmonella choleraesuis, with efficacy increasing with the length of the carbon chain, specific MBC values for (E)-Dec-2-enal were not detailed in the available research. oup.comthegoodscentscompany.com
| Bacterial Strain | Minimum Bactericidal Concentration (MBC) (µg/mL) | Source |
|---|---|---|
| Staphylococcus aureus | Data Not Available | |
| Salmonella choleraesuis | Data Not Available | |
| Escherichia coli | Data Not Available | |
| Pseudomonas aeruginosa | Data Not Available |
Antifungal Activities
(E)-Dec-2-enal, an α,β-unsaturated aldehyde, is part of a class of compounds that have demonstrated notable antifungal properties. Research into related 2-alkenals provides a strong indication of its potential efficacy. For instance, studies on similar compounds like (E)-2-hexenal have shown significant activity against fungi such as Botrytis cinerea and Aspergillus flavus. researchgate.netfrontiersin.org In one study, (E)-2-hexenal was found to have a minimum inhibitory concentration (MIC) of 160 μL/L against B. cinerea. frontiersin.org Another study on Aspergillus flavus determined the EC50, MIC, and minimum fungicidal concentration (MFC) of (E)-2-hexenal to be 0.26, 1.0, and 4.0 μL/mL, respectively. researchgate.net
While direct, extensive data on (E)-Dec-2-enal's antifungal spectrum is an area of ongoing research, the established activity of structurally similar aldehydes is significant. For example, aldehydes released by the brown marmorated stink bug, which include trans-2-decenal, have been shown to inhibit the growth of various fungi. ebi.ac.uk This collective evidence suggests that (E)-Dec-2-enal likely possesses fungistatic or fungicidal properties, contributing to its role in plant defense and other ecological interactions.
Proposed Mechanisms of Antimicrobial Action (e.g., membrane disruption)
The antimicrobial efficacy of (E)-Dec-2-enal and related 2E-alkenals is largely attributed to their ability to interact with and disrupt cellular membranes. nih.gov A primary proposed mechanism is the gross perturbation of the lipid fraction of the plasma membrane. nih.gov
Research investigating a series of 2E-alkenals, including (E)-2-decenal, demonstrated that these compounds cause rapid leakage of carboxyfluorescein from phosphatidylcholine liposomes, indicating membrane damage. nih.gov The effectiveness of this disruption was found to correlate with the aldehyde's carbon chain length and the presence of the α,β-double bond. nih.gov It is suggested that these aldehydes can penetrate the lipid bilayer of bacterial cells, leading to a loss of integrity and function. nih.govresearchgate.net This membrane disruption can dissipate the membrane potential, a critical factor for cellular viability. researchgate.net Studies on related compounds further support this mechanism, showing that they can severely damage fungal membranes and cell walls, targeting ergosterol (B1671047) biosynthesis and leading to cell shrinkage and depression. researchgate.netfrontiersin.org
Nematicidal Applications
(E)-Dec-2-enal has been identified as a potent nematicide, effective against various plant-parasitic nematodes. nih.govwikipedia.org
(E)-Dec-2-enal has demonstrated significant efficacy against the root-knot nematode Meloidogyne incognita and the pine wood nematode (Bursaphelenchus xylophilus). researchgate.netsciforum.net Research has shown that (E)-2-decenal can arrest the life cycle of M. incognita in pot bioassays, with an EC50 value of 114.47 mg kg⁻¹. researchgate.net Furthermore, it has been observed to cause malformations in larvae within eggs and reduce the hatching of second-stage juveniles (J2). researchgate.netresearchgate.net Scanning electron microscopy has revealed that while the compound does not harm the cuticle, it does cause degeneration of pseudocoel cells and malformation of somatic muscles in M. incognita. researchgate.net
Against the highly destructive pine wood nematode, Bursaphelenchus xylophilus, (E)-Dec-2-enal is also recognized for its nematicidal properties, contributing to research on biopesticides for managing pine wilt disease. sciforum.netresearchgate.net
Table 1: Nematicidal Efficacy of (E)-Dec-2-enal against Meloidogyne species
| Nematode Species | Bioassay Type | Observed Effect | Efficacy (EC50) | Source |
| Meloidogyne incognita | Pot Bioassay | Arrested life cycle | 114.47 mg kg⁻¹ | researchgate.net |
| Meloidogyne incognita | Egg Hatch Assay | Inhibited J2 release from eggs | - | researchgate.net |
| Meloidogyne javanica | In vitro | Nematicidal activity | - | researchgate.net |
The proven nematicidal activity of (E)-Dec-2-enal presents significant implications for agricultural and pest management strategies. researchgate.netthegoodscentscompany.com As a naturally occurring compound found in plants like Ailanthus altissima, it offers a promising alternative to synthetic nematicides, many of which are being phased out due to environmental and health concerns. researchgate.nettubitak.gov.tr
(E)-Dec-2-enal can be utilized as a standalone nematicidal agent or as a key component in botanical soil amendments. researchgate.net Its ability to disrupt the nematode life cycle and inhibit hatching makes it a valuable tool for integrated pest management (IPM) programs aimed at controlling root-knot nematodes, which are pervasive pests causing substantial crop losses worldwide. researchgate.nettubitak.gov.tr The development of (E)-Dec-2-enal-based products could lead to more sustainable and eco-friendly approaches to managing plant-parasitic nematodes in various agricultural systems. tubitak.gov.tr
Other Biological Activities
Beyond its antimicrobial and nematicidal roles, (E)-Dec-2-enal has been identified as a mutagenic compound. ebi.ac.uknih.govwikipedia.org It is one of several mutagenic aldehydes that can form in cooking oil fumes when oil is heated to its smoke point. ebi.ac.uk
Studies using the Salmonella typhimurium Ames test confirmed that trans-2-Decenal is mutagenic to strains TA98 and TA100. ebi.ac.uk Research on aldehyde-associated mutagenesis indicates that these compounds can damage DNA and are associated with increased health risks. nih.gov The mutagenic activity of aldehydes like (E)-Dec-2-enal is a critical aspect of their toxicological profile. nih.gov
Involvement in Oxidative Stress Processes (e.g., trans-4,5-epoxy-2(E)-decenal)
(E)-Dec-2-enal is implicated in processes related to oxidative stress, primarily through its formation and the activities of its metabolites. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. (E)-Dec-2-enal itself is a product of lipid peroxidation, the oxidative degradation of polyunsaturated fatty acids.
A key metabolite in this context is trans-4,5-epoxy-2(E)-decenal . This reactive α,β-unsaturated aldehyde is a prominent autoxidation product of polyunsaturated fatty acids like trilinolein (B126924) and arachidonic acid. researchgate.net The formation of such reactive aldehydes is a significant consequence of peroxidative damage in biological systems.
The high reactivity of trans-4,5-epoxy-2(E)-decenal allows it to interact with cellular nucleophiles, such as the lysine (B10760008) amino groups on proteins. nih.govmdpi.com These interactions can lead to the modification of proteins, resulting in a loss of cell function and viability, thereby contributing to the cellular damage associated with oxidative stress. nih.govmdpi.com This reactive aldehyde is noted for the pungent, metallic odor characteristic of lipid decomposition and can be detected by humans at extremely low concentrations. researchgate.net
The formation of trans-4,5-epoxy-2(E)-decenal can occur during the heating of fats and oils that contain linoleic acid and is also associated with the stale smell of refrigerated cooked beef. researchgate.net Its role as a product of lipid peroxidation and its ability to damage cellular components underscore its significance in the biochemistry of oxidative stress.
Modulation of Cellular Signaling Pathways (e.g., Nrf2/ARE pathway)
(E)-Dec-2-enal, as an α,β-unsaturated aldehyde, is a modulator of crucial cellular signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. researchgate.netnih.govencyclopedia.pub This pathway is a primary regulator of the cellular antioxidant response, protecting cells from oxidative and electrophilic stress. nih.govnih.gov
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation. encyclopedia.pubnih.gov However, electrophilic compounds, including α,β-unsaturated aldehydes derived from lipid peroxidation, can react with highly reactive cysteine residues on Keap1. researchgate.netencyclopedia.pub This reaction alters the structure of the Keap1-Nrf2 complex, inhibiting Nrf2 degradation. researchgate.net
This stabilization allows newly synthesized Nrf2 to accumulate, bypass Keap1, and translocate into the nucleus. researchgate.netresearchgate.net In the nucleus, Nrf2 binds to the ARE in the promoter regions of numerous target genes. nih.govmdpi.com This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes. nih.govnih.gov
Key Research Findings on α,β-Unsaturated Aldehydes and Nrf2 Pathway Activation:
| Finding | Research Focus | Implication for (E)-Dec-2-enal |
| Potent Inducers | α,β-unsaturated aldehydes like 4-hydroxynonenal (B163490) (HNE) and acrolein are potent inducers of phase II genes through Nrf2-ARE signaling. nih.gov | As a member of this chemical class, (E)-Dec-2-enal is expected to activate this protective pathway. |
| Mechanism of Action | Electrophilic modification of Keap1 cysteine residues by α,β-unsaturated carbonyls is a primary mechanism for Nrf2 activation. encyclopedia.pubnih.gov | The electrophilic nature of (E)-Dec-2-enal's α,β-unsaturated aldehyde structure enables it to function as a Keap1 modifier. |
| Gene Upregulation | Activation of the Nrf2 pathway leads to the upregulation of genes such as GCLC, GCLM, NQO1, HO-1, and GSTs, which are involved in redox homeostasis and detoxification. nih.govmdpi.com | (E)-Dec-2-enal likely contributes to the cellular defense against oxidative stress by inducing these genes. |
The ability of lipid peroxidation products like (E)-Dec-2-enal to activate the Nrf2/ARE pathway represents a critical feedback mechanism. While their accumulation signifies oxidative stress, they also trigger a defensive response aimed at restoring redox homeostasis and mitigating cellular damage.
Iv. Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for (E)-Dec-2-enal
Traditional methods for synthesizing (E)-Dec-2-enal and related α,β-unsaturated aldehydes often rely on robust and well-understood reactions that build the carbon skeleton and install the requisite functional groups.
A general method for the synthesis of α,β-unsaturated aldehydes involves the reaction of a saturated aldehyde with a vinyl ether in the presence of a Lewis acid catalyst, followed by hydrolysis. google.comgoogle.com To synthesize (E)-Dec-2-enal, octanal (B89490) would react with ethyl vinyl ether.
The process unfolds in two main stages:
Acetal (B89532) Formation: In the presence of a Lewis acid catalyst such as boron trifluoride or zinc chloride, octanal reacts with ethyl vinyl ether. google.comgoogle.com The vinyl ether acts as a nucleophile, adding to the activated aldehyde. This leads to the formation of an intermediate acetal.
Hydrolysis: The resulting acetal intermediate is then subjected to acidic hydrolysis. This step eliminates ethanol (B145695) and generates the α,β-unsaturated double bond, yielding the target compound, (E)-Dec-2-enal. google.com
The reaction conditions, particularly the choice of catalyst and the hydrolysis method, are crucial for achieving good yields.
The Wittig reaction is a cornerstone of alkene synthesis, enabling the conversion of aldehydes and ketones into alkenes with a high degree of control over the double bond's location. masterorganicchemistry.comlibretexts.org For the synthesis of (E)-Dec-2-enal, a Wittig-type chain elongation is a viable strategy. This would typically involve the reaction of octanal with a suitable phosphorus ylide (a Wittig reagent) containing two carbon atoms and an aldehyde-forming group.
A relevant example is the synthesis of a related compound, trans-4,5-epoxy-(E)-2-decenal, which utilizes a Wittig-type chain elongation with the ylide formylmethylene triphenylphosphorane on an epoxy-octenal precursor. researchgate.net The reaction mechanism generally proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide, driving the reaction forward. libretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E vs. Z) depends on the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org
| Wittig Reaction Summary | |
| Reactant 1 | Aldehyde or Ketone (e.g., Octanal) |
| Reactant 2 | Phosphorus Ylide (Wittig Reagent) |
| Key Intermediate | Oxaphosphetane |
| Product | Alkene (e.g., (E)-Dec-2-enal) |
| Byproduct | Triphenylphosphine oxide |
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate-stabilized carbanion. wikipedia.org This method is particularly renowned for its high stereoselectivity in producing (E)-alkenes, making it an ideal choice for the synthesis of (E)-Dec-2-enal. wikipedia.orgnrochemistry.comyoutube.com
The key advantages of the HWE reaction include:
Enhanced Nucleophilicity: The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding Wittig ylides. orgsyn.org
Stereoselectivity: The reaction strongly favors the formation of the thermodynamically more stable (E)-alkene. nrochemistry.comyoutube.com
Simplified Purification: The byproduct is a water-soluble dialkylphosphate salt, which is easily removed during aqueous workup. wikipedia.orgorgsyn.org
In this synthesis, octanal would be treated with the carbanion generated by deprotonating a phosphonate ester, such as diethyl (formylmethyl)phosphonate. The reaction proceeds through an oxaphosphetane intermediate, which eliminates to give (E)-Dec-2-enal. nrochemistry.comyoutube.com
| HWE Reaction Overview | |
| Reactants | Aldehyde (Octanal), Phosphonate Ester |
| Base | Strong base (e.g., NaH) |
| Key Feature | High (E)-alkene stereoselectivity |
| Product | (E)-Alkene ((E)-Dec-2-enal) |
| Byproduct | Water-soluble phosphate (B84403) salt |
Organocatalytic Synthesis and Stereoselectivity
(E)-Dec-2-enal serves as a key substrate in modern organocatalytic transformations, particularly in reactions that build complex, three-dimensional molecular architectures. These methods offer green and efficient alternatives to traditional metal-based catalysis.
(E)-Dec-2-enal can undergo organocatalytic cyclopropanation reactions to form highly functionalized cyclopropane (B1198618) rings. soton.ac.ukacs.orgunirioja.es In a representative procedure, (E)-Dec-2-enal is reacted with a nucleophile, such as the enolate derived from 2,4-dinitrobenzyl chloride, in the presence of a chiral organocatalyst. acs.org
A commonly used catalyst for this transformation is α,α-diphenylprolinol trimethylsilyl (B98337) ether. acs.org The mechanism involves the activation of the α,β-unsaturated aldehyde by the amine catalyst to form a reactive iminium ion intermediate. This intermediate then undergoes a conjugate addition by the nucleophile, followed by an intramolecular cyclization to furnish the cyclopropane ring.
A significant advantage of organocatalysis is the ability to exert precise control over the stereochemical outcome of the reaction. soton.ac.uk In the cyclopropanation of (E)-Dec-2-enal, both diastereoselectivity and enantioselectivity can be controlled. soton.ac.ukacs.org
Diastereoselectivity: The relative configuration of the newly formed stereocenters in the cyclopropane product is determined during the ring-closing step. The diastereoselectivity of the reaction can be determined by analyzing the crude reaction mixture using NMR spectroscopy. acs.orgsoton.ac.uk
Enantioselectivity: The absolute configuration is controlled by the chirality of the organocatalyst. Using either the (S)- or (R)-enantiomer of the α,α-diphenylprolinol trimethylsilyl ether catalyst directs the reaction to form the corresponding enantiomer of the cyclopropane product. acs.org The enantiomeric excess (ee) of the final product is typically determined using chiral High-Performance Liquid Chromatography (HPLC). acs.org This high level of stereochemical control is a hallmark of modern asymmetric organocatalysis.
| Organocatalytic Cyclopropanation of (E)-Dec-2-enal | |
| Substrate | (E)-Dec-2-enal soton.ac.uk |
| Reagent | 2,4-Dinitrobenzyl chloride acs.org |
| Catalyst | α,α-Diphenylprolinol trimethylsilyl ether acs.org |
| Product | Functionalized cyclopropane soton.ac.uk |
| Diastereoselectivity Control | Determined by NMR analysis acs.org |
| Enantioselectivity Control | Achieved via chiral catalyst; measured by chiral HPLC acs.org |
Synthesis of Derivatized and Labeled Analogs
The synthesis of isotopically labeled and chemically modified analogs of (E)-Dec-2-enal allows for a deeper understanding of its biological and chemical behavior.
Deuterium-labeled standards are indispensable for quantitative analysis using isotope dilution assays and for investigating metabolic pathways.
One significant deuterated analog is [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal . Its synthesis serves as a prime example of targeted deuterium (B1214612) incorporation. The process begins with the preparation of a deuterated precursor, [2,3-²H₂]-(E)-2-octenal. This is achieved by the reduction of 2-octyn-1-ol (B148842) using lithium aluminum deuteride (B1239839) (LiAlD₄), a powerful reducing agent that provides the deuterium atoms. The resulting [2,3-²H₂]-(E)-2-octen-1-ol is then oxidized, typically with manganese oxide (MnO₂), to yield the desired deuterated octenal. This intermediate subsequently undergoes epoxidation and chain elongation to produce the final labeled epoxy-decenal analog. nih.gov This labeled compound has been instrumental as an internal standard for the sensitive and selective quantification of its non-deuterated counterpart in various matrices. nih.gov
For the synthesis of analogs like trans-2-Decenal-d₂ , where the deuterium is on the aldehyde carbon (C-1), modern organocatalytic methods are highly applicable. A general and practical approach involves the use of N-heterocyclic carbene (NHC) catalysts in the presence of heavy water (D₂O). google.com This method facilitates a direct hydrogen-deuterium exchange at the formyl position of α,β-unsaturated aldehydes. The process is typically performed under mild conditions and demonstrates high levels of deuterium incorporation without altering the rest of the molecule. google.com This strategy represents an efficient and direct route to C-1 deuterated (E)-Dec-2-enal, avoiding multi-step functional group manipulations.
Table 1: Key Deuterated Analogs of (E)-Dec-2-enal and their Synthetic Precursors
| Labeled Analog | Key Synthetic Precursor(s) | Deuterium Source | Key Reagents |
|---|---|---|---|
| [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal | 2-octyn-1-ol | Lithium aluminum deuteride (LiAlD₄) | MnO₂, formylmethylene triphenylphosphorane |
Epoxidized derivatives of (E)-Dec-2-enal are of significant interest due to their biological activities. The compound trans-4,5-epoxy-(E)-dec-2-enal is a notable example, recognized as a key component of the characteristic metallic odor of mammalian blood. scielo.br
Table 2: Synthesis of trans-4,5-epoxy-(E)-dec-2-enal
| Step | Reactant | Key Reagent(s) | Product |
|---|---|---|---|
| 1. Epoxidation | (E)-2-Octenal | Alkaline Hydrogen Peroxide (e.g., H₂O₂/NaOH) | trans-Epoxy-octanal |
Future Directions in Synthetic Approaches
The synthesis of (E)-Dec-2-enal and its derivatives is continually evolving, with future research likely to focus on improving efficiency, selectivity, and sustainability. The development of novel catalytic systems is at the forefront of this effort.
Organocatalysis , which uses small organic molecules to catalyze reactions, presents a significant area for future development. These catalysts offer an alternative to traditional metal-based systems and have been successfully used for transformations like the cyclopropanation of (E)-Dec-2-enal. acs.orgacs.org Future approaches may expand the use of organocatalysts to achieve highly enantioselective and stereoselective syntheses of (E)-Dec-2-enal derivatives, potentially leading to more efficient production of specific isomers.
The principles of green chemistry are increasingly influencing synthetic design. Methodologies that reduce waste, avoid hazardous solvents, and improve atom economy are highly sought after. For α,β-unsaturated aldehydes, this includes the use of solid catalysts like zeolites under solvent-free conditions, which can facilitate condensation reactions while simplifying product purification. scielo.brrsc.org The application of visible-light-promoted aerobic oxidation reactions, using inexpensive organic dyes as photosensitizers, also represents a promising green alternative to traditional oxidation methods. rsc.org
Furthermore, highly efficient atom-economical reactions such as catalytic carbonylation are expected to play a larger role. rsc.org These methods directly introduce the carbonyl group using carbon monoxide, minimizing the number of synthetic steps and the generation of stoichiometric by-products. As these technologies mature, their application to the industrial-scale synthesis of (E)-Dec-2-enal and related fine chemicals will become more viable.
V. Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating volatile and semi-volatile compounds from complex mixtures. For (E)-Dec-2-enal, several chromatographic methods are particularly effective.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like (E)-Dec-2-enal. nih.gov It combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry. nih.govnih.gov In a typical GC-MS analysis, the volatile components of a sample are separated on a GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for the identification of the compound by comparing it to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.govwalshmedicalmedia.com The total ion count (TIC) is used for both compound identification and quantification. walshmedicalmedia.com GC-MS is particularly suitable for analyzing complex natural mixtures where numerous analytes may be present in low concentrations. nih.gov
| Olfactory Descriptor | Source |
| Sweet, aldehydic, green | thegoodscentscompany.com |
| Aldehydic, fatty, floral | foodb.ca |
This interactive table provides common odor descriptors for (E)-Dec-2-enal as identified through sensory analysis techniques like GC-O.
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) is an increasingly popular technique for the rapid and sensitive analysis of volatile organic compounds. dntb.gov.ua This method adds a second dimension of separation to standard gas chromatography. chromatographyonline.com After separation on the GC column, molecules are ionized and enter an ion mobility spectrometer, where they are separated based on their size, shape, and charge as they travel through a drift gas under the influence of an electric field. nih.govmdpi.com This results in a two-dimensional spectrum (GC retention time vs. IMS drift time), which significantly enhances selectivity and peak capacity, allowing for the separation of isomeric and isobaric compounds. chromatographyonline.commdpi.com GC-IMS is noted for its high sensitivity, often in the parts-per-billion (ppb) range, and its ability to operate without high vacuum systems, making it suitable for portable applications. nih.govdntb.gov.ua It is effectively applied in food science to analyze volatile profiles. nih.govresearchgate.net
While gas chromatography is the predominant method for volatile aldehydes, Ultra-Performance Liquid Chromatography (UPLC) offers a viable alternative, particularly for derivatized aldehydes or when analyzing less volatile matrices. UPLC is a high-pressure version of HPLC that uses columns with smaller particle sizes (e.g., sub-2 µm), leading to faster analysis times and improved resolution. sielc.com For the analysis of aldehydes like (E)-Dec-2-enal, a reversed-phase (RP) UPLC method can be employed. sielc.com The methodology has been validated for other reactive aldehydes, such as 4-hydroxy-2(E)-nonenal (HNE), using derivatization to stabilize the compounds, followed by UPLC coupled with tandem mass spectrometry (MS/MS) for detection. nih.govresearchgate.net This approach provides high selectivity and sensitivity for quantification in complex biological samples. nih.gov
Mass Spectrometry Techniques
Mass spectrometry is the cornerstone of modern analytical chemistry for the structural elucidation and identification of compounds.
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS systems. In EI-MS, the analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. walshmedicalmedia.com The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is characteristic of the compound's structure and can be used for definitive identification by comparison with reference spectra in databases like the NIST Mass Spectral Library. nist.gov The mass spectrum of (E)-Dec-2-enal shows characteristic peaks that are used for its identification. nih.gov
| Mass-to-Charge Ratio (m/z) | Relative Intensity |
| 41.0 | 99.99 |
| 43.0 | 90.99 |
| 70.0 | 75.14 |
| 55.0 | 72.14 |
| 29.0 | 54.14 |
This interactive table presents the top five mass spectral peaks and their relative intensities for (E)-Dec-2-enal under Electron Ionization (EI) conditions, as sourced from the PubChem database. nih.gov
Negative Chemical Ionization (NCI) for Enhanced Sensitivity
Negative Chemical Ionization (NCI) is a soft ionization technique in gas chromatography-mass spectrometry (GC-MS) that offers heightened sensitivity for electrophilic compounds like (E)-Dec-2-enal. By using a moderating gas such as methane, NCI facilitates the capture of thermal electrons by the analyte, forming negative ions. wvu.edu This process is particularly advantageous for trace analysis. A sensitive and selective quantification method based on isotope dilution assay with negative chemical ionization has been developed for related compounds, highlighting the power of this technique. thegoodscentscompany.com Although other ionization methods exist, NCI can significantly lower detection limits, which is critical when assessing the minute quantities of (E)-Dec-2-enal that can impact the flavor profiles of food and beverages. wvu.edu
Selected-Ion Monitoring (SIM)
Selected-Ion Monitoring (SIM) is a targeted mass spectrometry technique that enhances the specificity and sensitivity of detection for analytes like (E)-Dec-2-enal. volatileanalysis.com In SIM mode, the mass spectrometer is programmed to detect only a few specific, characteristic ions of the target molecule rather than scanning the full mass spectrum. volatileanalysis.comresearchgate.net This approach dramatically improves the signal-to-noise ratio, enabling the detection of very low concentrations. volatileanalysis.com For (E)-Dec-2-enal, with a molecular weight of 154.25 g/mol , characteristic fragment ions would be selected from its electron ionization mass spectrum to ensure precise identification and quantification, even in complex matrices. nist.govnih.gov The use of SIM is crucial in high-throughput experimentation and when dealing with samples where the analyte is present at trace levels. nih.gov
Table 1: Illustrative Characteristic Ions for (E)-Dec-2-enal in GC-MS Analysis This table is for illustrative purposes and actual ions monitored may vary based on the specific instrumentation and method.
| Ion Type | m/z (mass-to-charge ratio) | Significance |
|---|---|---|
| Molecular Ion [M]⁺ | 154 | Represents the intact molecule. nist.gov |
| Fragment Ion | 70 | A common and often abundant fragment ion. nih.gov |
Sample Preparation and Extraction Methods
The effective isolation of (E)-Dec-2-enal from its sample matrix is a critical prerequisite for accurate analysis. The choice of extraction method depends on the sample type, the concentration of the analyte, and the subsequent analytical technique.
Solid-Phase Microextraction (SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds. sigmaaldrich.commdpi.com It employs a coated fiber that is exposed to the sample's headspace or directly immersed in a liquid sample. sigmaaldrich.comnih.gov Analytes partition onto the fiber, which is then desorbed in the hot injector of a gas chromatograph. youtube.com This method is simple, rapid, and can be automated, making it suitable for a wide range of applications, including food, environmental, and flavor analysis. mdpi.comnih.gov The selection of the fiber coating, such as those combining divinylbenzene (B73037) and Carboxen, is key to achieving optimal extraction efficiency for specific compounds like (E)-Dec-2-enal. nih.gov
Hydrodistillation is a classic extraction method, particularly for obtaining essential oils from plant materials. researchgate.netscience.gov The process involves distilling the plant material with water, where volatile compounds like (E)-Dec-2-enal are carried over with the steam, condensed, and collected. brjac.com.br While robust, this method can be time-consuming and the heat applied can potentially cause degradation or artifact formation. researchgate.net Nevertheless, it remains a valuable technique for bulk extraction and characterization of volatile profiles in aromatic plants. science.gov
Table 2: Comparison of Common Extraction Methods for (E)-Dec-2-enal
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Solid-Phase Microextraction (SPME) | Adsorption/absorption of analytes onto a coated fiber. sigmaaldrich.com | Solvent-free, rapid, sensitive, easily automated. mdpi.comyoutube.com | Fiber lifetime can be limited; matrix effects can influence extraction efficiency. |
| Hydrodistillation | Co-distillation of volatile compounds with steam. researchgate.net | Effective for bulk extraction from solid matrices (e.g., plants), inexpensive apparatus. brjac.com.br | Can induce thermal degradation or artifact formation; requires larger sample sizes. researchgate.net |
Quantification Strategies
Accurate quantification of (E)-Dec-2-enal is essential for quality control and research purposes. Several strategies are employed to ensure the precision of these measurements.
Isotope Dilution Assay (IDA) is considered a gold-standard method for quantitative analysis due to its high accuracy and precision. alfa-chemistry.comnih.gov This technique involves adding a known quantity of a stable, isotopically-labeled version of the analyte, such as deuterium-labeled (E)-dec-2-enal, to the sample before processing. thegoodscentscompany.com This labeled internal standard experiences the same physical and chemical effects (e.g., extraction losses, ionization suppression) as the native analyte. nih.gov By measuring the ratio of the native analyte to the labeled standard using mass spectrometry, any variations during the analytical procedure are compensated for, leading to highly reliable quantitative results. nih.govresearchgate.netscilit.com
In many chromatographic analyses, internal standards are used to improve the accuracy and reproducibility of quantification. For instance, in the GC-MS/MS analysis of various aroma compounds in wine, deuterated analogs like d9-(E)-2-octenal have been used as internal standards for the quantification of other alkenals, demonstrating a common strategy in the field. researchgate.net While (E)-dec-2-enal is often the target analyte, in other contexts, particularly in Gas Chromatography-Olfactometry (GC-O), it can serve as a reference standard. In GC-O, a series of compounds with known retention characteristics, such as homologous aldehydes, are used to calculate retention indices for unknown odor-active compounds, aiding in their identification.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like (E)-Dec-2-enal. wpmucdn.comnumberanalytics.comuobasrah.edu.iq It provides detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR spectroscopy reveals the chemical environment of each proton. For (E)-Dec-2-enal, the aldehydic proton (CHO) would appear at a characteristic downfield chemical shift, typically around 9.5-10 ppm. The protons on the carbon-carbon double bond (vinylic protons) would resonate in the 6-7 ppm region, and the coupling constant between them would confirm the (E) or trans geometry.
¹³C NMR spectroscopy provides information on the carbon framework. The carbonyl carbon of the aldehyde is highly deshielded and appears far downfield (e.g., >190 ppm). The carbons of the C=C double bond appear in the olefinic region (approx. 100-160 ppm), while the saturated alkyl carbons resonate at higher field strengths. ethernet.edu.et Combining ¹H, ¹³C, and various two-dimensional NMR experiments allows for the complete and unambiguous assignment of the (E)-Dec-2-enal structure. wpmucdn.com
Table 3: Typical NMR Chemical Shifts for (E)-Dec-2-enal Note: Chemical shifts (δ) are expressed in parts per million (ppm) and are dependent on the solvent used. sigmaaldrich.com The data presented here are illustrative.
| Atom | Nucleus | Typical Chemical Shift (δ) Range (ppm) |
|---|---|---|
| Aldehydic Proton | ¹H | 9.5 - 10.0 organicchemistrydata.org |
| Vinylic Protons | ¹H | 6.0 - 7.5 organicchemistrydata.org |
| Aldehydic Carbon | ¹³C | 190 - 195 |
| Vinylic Carbons | ¹³C | 130 - 160 |
Vi. Research on Mechanisms of Action and Molecular Interactions
Interaction with Biological Macromolecules (e.g., DNA, proteins)
(E)-Dec-2-enal, also known as trans-2-Decenal, is recognized as a mutagenic agent that can interact directly with biological macromolecules. ebi.ac.uk As an α,β-unsaturated aldehyde, its reactivity is a key feature of its interaction with cellular components. The genotoxicity of this class of compounds is often attributed to their direct interaction with nucleic acid bases. nih.gov This interaction can occur through two primary mechanisms: Michael addition and the formation of Schiff bases. nih.gov
Research has demonstrated that (E)-Dec-2-enal can induce DNA damage. ebi.ac.uk A study investigating the biological effects of trans-2-Decenal (t-2-DCA) on human lung carcinoma cells (A-549) found that the compound caused a significant level of oxidative DNA damage, specifically in the form of 8-hydroxy-2'-deoxyguanosine (B1666359). ebi.ac.uk This finding highlights a direct damaging effect on the genetic material within cells. The compound is classified as a mutagen, an agent that increases the frequency of mutations above the background level, typically by causing DNA damage, which can include base substitution. ebi.ac.uk The electrophilic nature of α,β-unsaturated carbonyl compounds, like (E)-Dec-2-enal, allows them to form adducts with DNA components, further explaining their genotoxic potential. acs.org
In addition to DNA, proteins are also targets for (E)-Dec-2-enal. The molecular mechanism for α,β-unsaturated carbonyl compounds involves addition reactions on the thiol groups of cysteine or amine groups in proteins, leading to protein alkylation. researchgate.net An extensive kinetic characterization of human prostaglandin (B15479496) reductase 1 (PGR1) identified trans-2-decenal as one of its best substrates in terms of kcat/Km, demonstrating a specific enzymatic interaction. ebi.ac.uk
Table 1: Documented Interactions of (E)-Dec-2-enal with Biological Macromolecules
| Macromolecule | Type of Interaction | Consequence |
|---|---|---|
| DNA | Direct interaction, Michael addition, Schiff's base formation | Mutagenesis, Base substitution, Formation of 8-hydroxy-2'-deoxyguanosine ebi.ac.uknih.gov |
| Proteins | Michael addition to nucleophilic groups (e.g., cysteine thiols) | Protein alkylation, Enzyme substrate (e.g., for Prostaglandin Reductase 1) ebi.ac.ukresearchgate.net |
Role in Oxidative Stress and Reactive Species Formation
(E)-Dec-2-enal is implicated in the induction of oxidative stress within cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. nih.gov
Studies on human lung carcinoma A-549 cells have shown that trans-2-Decenal (t-2-DCA) can generate intracellular ROS. ebi.ac.uk The formation of these reactive species is a critical aspect of its cellular toxicity. Furthermore, the presence of t-2-DCA was found to cause lipid peroxidation in these cells, a key indicator of oxidative damage to cellular membranes. ebi.ac.uk
The compound also affects the cell's endogenous antioxidant defense systems. Research indicates that t-2-DCA reduces the content of glutathione (B108866) (GSH), a crucial intracellular antioxidant, in A-549 cells. ebi.ac.uk The depletion of GSH can leave the cell more vulnerable to damage from ROS. The DNA damage observed in A-549 cells exposed to t-2-DCA has been directly linked to the formation of ROS, demonstrating a mechanistic connection between these phenomena. ebi.ac.uk
Table 2: Research Findings on (E)-Dec-2-enal and Oxidative Stress
| Cellular Model | Observed Effect | Associated Outcome |
|---|---|---|
| Human Lung Carcinoma (A-549) cells | Formation of intracellular Reactive Oxygen Species (ROS) | Contributes to DNA damage ebi.ac.uk |
| Human Lung Carcinoma (A-549) cells | Induction of lipid peroxidation | Oxidative damage to lipids ebi.ac.uk |
| Human Lung Carcinoma (A-549) cells | Reduction of glutathione (GSH) content | Depletion of antioxidant defenses ebi.ac.uk |
Receptor Binding and Signaling Pathway Modulation
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway is a primary mechanism for cellular defense against oxidative stress. nih.govmdpi.com When activated, the transcription factor Nrf2 translocates to the nucleus, binds to the ARE in the promoter regions of various genes, and initiates the transcription of a wide array of antioxidant and phase II detoxification enzymes. mdpi.commdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. nih.gov Oxidative or electrophilic stress disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to move to the nucleus and activate gene expression. mdpi.com
Despite the clear role of (E)-Dec-2-enal in inducing oxidative stress, current scientific literature does not provide direct evidence of its ability to activate the Nrf2/ARE signaling pathway. While many compounds that cause oxidative stress are known activators of this pathway, specific studies demonstrating this effect for (E)-Dec-2-enal are lacking. mdpi.com
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors. nih.govwikipedia.org There are three main subtypes: PPARα, PPARγ, and PPARβ/δ. nih.gov These receptors play critical roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation. nih.gov Upon activation by ligands, such as fatty acids or synthetic drugs like fibrates (for PPARα) and thiazolidinediones (for PPARγ), PPARs form a heterodimer with the retinoid X receptor (RXR). wikipedia.orgyoutube.com This complex then binds to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) to modulate the expression of target genes. youtube.com
There is currently no specific research available that details the effects of (E)-Dec-2-enal on any of the PPAR isoforms. While fatty acids and their derivatives are natural ligands for PPARs, the interaction of this specific α,β-unsaturated aldehyde with these receptors has not been documented in the available literature. nih.gov
Cellular and Subcellular Targets
The primary cellular model used in research to investigate the biological effects of (E)-Dec-2-enal is the human lung carcinoma pulmonary type II-like epithelium cell line (A-549). ebi.ac.uk Within the cell, its subcellular localization is noted as the membrane. nih.gov
As an electrophilic compound, the molecular targets of (E)-Dec-2-enal are nucleophilic structures within the cell. researchgate.net These include:
Nucleic Acids: The bases within DNA are targets, leading to the formation of adducts and subsequent mutagenicity. ebi.ac.uknih.gov
Proteins: Nucleophilic amino acid residues, particularly the thiol groups of cysteine, are susceptible to covalent modification via Michael addition. researchgate.net This can alter protein structure and function.
Glutathione (GSH): This antioxidant molecule is depleted by (E)-Dec-2-enal, indicating it is a direct or indirect target. ebi.ac.uk
Structure-Activity Relationship Studies for Biological Effects
The biological effects of (E)-Dec-2-enal are intrinsically linked to its chemical structure as an α,β-unsaturated aldehyde. Structure-activity relationship (SAR) studies for this class of compounds provide insight into their reactivity and toxicity. nih.gov
The key structural feature is the α,β-unsaturated carbonyl group, which confers an electrophilic character to the molecule, making it reactive toward biological nucleophiles. researchgate.net The primary mechanism of action is considered to be the Michael type addition. acs.org
For genotoxicity and mutagenicity, the following relationships have been observed for α,β-unsaturated carbonylic compounds:
Substitution: The presence of alkyl or aryl groups at the α and β carbon atoms generally reduces or eliminates the mutagenic potential. nih.gov Conversely, the substitution of a halogen in either of these positions tends to increase mutagenicity. nih.gov These effects can be predicted based on theoretical electron shift mechanisms. nih.gov
Chain Length and Potency: The specific molecular structure, including chain length and other features, has a significant impact on the toxic potency of α,β-unsaturated carbonyl compounds. researchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed that can successfully predict the genotoxicity of various aliphatic aldehydes based solely on their chemical structure. nih.gov
Vii. Applications and Potential Research Avenues
Biomedical and Pharmaceutical Research
The inherent reactivity and biological effects of (E)-Dec-2-enal make it a candidate for investigation in several areas of medical science, from fighting infections to its potential role in synthesizing new therapeutic agents.
(E)-Dec-2-enal has demonstrated notable activity against various microbes, suggesting its potential as a lead compound for new anti-infective therapies. Research indicates that α,β-unsaturated aldehydes possess a broad antimicrobial spectrum.
Antibacterial Activity: Studies have reported the in vitro antibacterial activity of (E)-Dec-2-enal against a number of bacterial strains that can cause human intestinal and respiratory tract infections. The mechanism of action for 2E-alkenals like (E)-Dec-2-enal is believed to involve a significant disruption of the lipid fraction of the bacterial plasma membrane, allowing the compound to penetrate the bacterial cell. The presence of the α,β-double bond is crucial for this antimicrobial effect.
A particularly interesting finding is the synergistic effect observed when (E)-Dec-2-enal is combined with other long-chain aldehydes such as (E)-2-eptenal and (E)-2-nonenal. This combination has been shown to produce lower minimum inhibitory concentrations (MIC) than when the aldehydes are used individually, suggesting a potential strategy to enhance antibacterial efficacy and possibly reduce the development of resistance.
Table 1: Minimum Inhibitory Concentrations (MIC) of (E)-Dec-2-enal and Other Aldehydes Against Various Bacterial Strains
| Bacterial Strain | Compound | MIC (µg/mL) |
| Various ATCC Strains | (E)-2-decenal | 1.9 - 250 |
| Various Clinical Isolates | (E)-2-decenal | 1.9 - 250 |
| ATCC Strains | Aldehyde Combination | 0.48 - 31.25 |
| Clinical Isolates | Aldehyde Combination | 0.48 - 3.9 |
| *Combination includes (E)-2-eptenal, (E)-2-nonenal, and (E)-2-decenal. |
Antifungal Activity: While extensive data on the specific antifungal activity of (E)-Dec-2-enal is still emerging, related compounds and the broader class of α,β-unsaturated aldehydes have shown promise. For instance, cinnamaldehyde, another α,β-unsaturated aldehyde, has demonstrated significant fungicidal activity against various Candida species. nih.gov Given the structural similarities and the proposed membrane-disrupting mechanism of action, a key research avenue is the systematic evaluation of (E)-Dec-2-enal against clinically relevant fungal pathogens, including drug-resistant strains of Candida albicans. nih.govebi.ac.uk
(E)-Dec-2-enal serves as a valuable raw material and intermediate in organic synthesis for the pharmaceutical and pesticide industries. youtube.comthegoodscentscompany.com Its chemical structure features two reactive sites: the aldehyde group and the conjugated double bond. This duality allows it to be used as a versatile building block in a variety of chemical reactions to construct more complex molecules.
As an α,β-unsaturated aldehyde, it can undergo nucleophilic addition reactions, which are fundamental in forming new carbon-carbon and carbon-heteroatom bonds. This reactivity makes it a useful precursor for synthesizing a range of pharmaceutical compounds. Chemical suppliers market (E)-Dec-2-enal for use in research and development, including for custom synthesis of biochemicals, inhibitors, and other complex organic molecules. thegoodscentscompany.com Further research could focus on developing novel synthetic pathways that leverage (E)-Dec-2-enal to create new drug candidates efficiently.
The relationship between α,β-unsaturated aldehydes and oxidative stress is complex and presents a compelling area for future research. These aldehydes, often formed through lipid peroxidation, are known to be reactive and can induce oxidative stress in cells. nih.gov They readily react with nucleophiles like the thiol group in cysteine residues of proteins, potentially disrupting normal cellular function and promoting inflammatory responses. nih.gov
However, this reactivity also triggers cellular defense mechanisms. The cell can neutralize reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE) by conjugating them with glutathione (B108866) (GSH), a key antioxidant, in a reaction catalyzed by glutathione S-transferases. mdpi.com The exposure to these aldehydes can lead to the upregulation of the Nrf2 pathway, which stimulates the expression of a suite of antioxidant and detoxification genes. nih.gov
This dual role suggests a potential therapeutic avenue based on the principle of hormesis, where a low level of a stressor can induce a beneficial adaptive response. A potential research direction is to investigate whether controlled administration of (E)-Dec-2-enal could precondition cells by moderately activating these protective antioxidant pathways. Such a mechanism could potentially fortify cells against subsequent, more severe oxidative insults, which are implicated in a variety of neurodegenerative and cardiovascular diseases. nih.govchemeo.com
Agricultural and Environmental Science
In the agricultural sector, (E)-Dec-2-enal has been identified as a potent, naturally derived compound for pest management, aligning with the growing demand for environmentally safer alternatives to synthetic pesticides.
(E)-Dec-2-enal has demonstrated significant nematicidal activity, making it a strong candidate for the development of biopesticides to control plant-parasitic nematodes. youtube.com These microscopic worms are major agricultural pests that cause significant crop damage and economic losses worldwide.
Research has shown that (E)-Dec-2-enal is highly effective against the root-knot nematode Meloidogyne javanica. nih.gov It is one of the primary active constituents found in methanol (B129727) extracts of Ailanthus altissima (Tree of Heaven) wood, which exhibited the highest nematicidal activity among different parts of the plant. nih.govmdpi.com Further studies on Meloidogyne incognita revealed that (E)-Dec-2-enal causes significant ultrastructural damage, particularly malformation of the somatic muscles, which likely contributes to its lethal effect.
Table 2: Nematicidal Efficacy (EC₅₀) of (E)-Dec-2-enal and Related Compounds Against M. javanica
| Compound | EC₅₀ after 24 hours (mg/L) |
| (E)-2-decenal | 20.43 nih.gov |
| (E,E)-2,4-decadienal | 11.70 nih.gov |
| Furfural | 21.79 nih.gov |
The potent activity of (E)-Dec-2-enal, a naturally sourced compound, positions it as a valuable tool for developing new botanical nematicides. nih.gov
The biological roles of (E)-Dec-2-enal extend to its function in chemical ecology, offering potential for innovative and sustainable pest management strategies. Its identification as a biopesticide derived from plant extracts is a key component of this. nih.govmdpi.com Utilizing naturally occurring compounds from plants like Ailanthus altissima can lead to more environmentally friendly pest control methods.
Furthermore, (E)-Dec-2-enal is recognized as an alarm pheromone. nih.gov Some organisms release pheromones when attacked or damaged by predators to warn other individuals of the danger. youtube.com This characteristic could be harnessed for ecological management. For example, it could potentially be used to create repellent barriers to protect crops from certain pests or to disrupt their normal behavior, reducing the need for broad-spectrum toxic pesticides. Research into the specific species that respond to (E)-Dec-2-enal as a pheromone could open up new applications in integrated pest management systems.
Food Science and Flavor Chemistry
(E)-Dec-2-enal is a medium-chain aldehyde recognized for its distinct sensory characteristics and its presence in a wide array of food products. foodb.cahmdb.cafoodb.ca Its impact on flavor and quality makes it a compound of significant interest in food science.
(E)-Dec-2-enal is a key contributor to the aroma profiles of numerous foods due to its potent and complex odor, which is described as fatty, waxy, green, and citrus-like, with orange and floral notes. foodb.cahmdb.cathegoodscentscompany.com As a flavoring agent, it is recognized by the FDA and other international bodies. nih.govnih.gov Its characteristic scent is integral to the sensory experience of many common foods.
The compound has been identified in a diverse range of products, spanning fruits, vegetables, cooked meats, and processed goods. wikipedia.org Its presence in coriander leaf has been linked to the strong, waxy odor of the herb. wikipedia.org (E)-Dec-2-enal's flavor is generally described as aldehydic, fatty, and floral. foodb.cahmdb.ca
Below is a table summarizing some of the food products in which (E)-Dec-2-enal has been detected.
| Food Category | Specific Examples |
| Fruits | Blackberry, Bitter Orange Peel, Kiwi, Cranberry, Lingonberry wikipedia.org |
| Vegetables | Tomato, Carrot Root, Potato foodb.cawikipedia.org |
| Herbs & Spices | Coriander Leaf, Ginger hmdb.cawikipedia.org |
| Dairy & Fats | Butter, Bacon Fat, Roast Beef Fat, Heated Pork Fat wikipedia.org |
| Cooked Meats | Roast Beef, Boiled Chicken, Ham, Boiled Mutton wikipedia.org |
| Processed Foods | Potato Chips, French Fries, Wheat Bread, Breakfast Cereal foodb.cawikipedia.org |
| Nuts | Roasted Hazelnuts, Roasted Pecans, Roasted Peanuts wikipedia.org |
| Beverages | Tea, Chicken Broth wikipedia.org |
This table is not exhaustive but provides a representative sample based on available data.
The presence and concentration of (E)-Dec-2-enal can serve as an indicator of food quality and the development of off-odors. Aldehydes, including (E)-Dec-2-enal, are often products of lipid oxidation, a primary cause of rancidity and flavor deterioration in foods, particularly those containing fats and oils. researchgate.netresearchgate.net For instance, the stale off-odor that develops in white bread during storage is associated with the retention of compounds formed through lipid peroxidation. researchgate.net
In the context of water quality, the detection of aldehydes is crucial as they can contribute to undesirable flavors even at very low concentrations. The odor detection threshold for (E)-Dec-2-enal in water is reported to be in the range of 0.3-0.4 parts per billion. leffingwell.com This low threshold highlights its potential impact on water taste and the importance of monitoring its presence.
Furthermore, (E)-Dec-2-enal is a known volatile compound emitted by the brown marmorated stink bug (Halyomorpha halys), and its detection can be used in agricultural settings to identify infestations that could affect crop quality. wikipedia.orgebi.ac.uk Research has focused on developing electronic nose technology to detect characteristic volatiles like (E)-Dec-2-enal for scouting and monitoring these pests in crops such as cotton. ebi.ac.uk The compound is also a component of oil fumes when oil is heated to its smoke point, indicating its relevance in assessing air quality in cooking environments. ebi.ac.uk
Odor Detection Thresholds for (E)-Dec-2-enal
| Medium | Threshold Concentration |
|---|
Advanced Chemical Research and Material Science
Beyond its role in flavor, (E)-Dec-2-enal is a valuable molecule in the fields of organic synthesis and analytical chemistry.
(E)-Dec-2-enal serves as an important raw material and intermediate in organic synthesis. medchemexpress.com Organic building blocks are fundamental functionalized molecules used for the modular construction of more complex molecular architectures. sigmaaldrich.com The reactivity of the aldehyde and the carbon-carbon double bond in (E)-Dec-2-enal allows it to participate in a variety of chemical reactions. It is utilized in the synthesis of other chemicals, with applications in the production of medicines, pesticides, and dyes. medchemexpress.com For example, 2-Decenal can be synthesized through the reaction of octanal (B89490) with ethyl vinyl ether, followed by hydrolysis. wikipedia.org The use of such versatile C10 compounds is integral to building larger and more complex chemical structures.
The availability of pure (E)-Dec-2-enal as an analytical standard is essential for research and quality control applications. medchemexpress.com Certified reference materials are crucial for the accurate identification and quantification of this compound in various matrices, from food products to environmental samples. The development of analytical standards, including isotopically labeled versions like trans-2-Decenal-d2, allows for precise measurements using techniques such as gas chromatography-mass spectrometry (GC-MS). nist.govspectrabase.com These standards are intended for research and analytical purposes, ensuring the reliability and comparability of scientific data across different studies and laboratories. medchemexpress.com
Q & A
Q. How can raw data from (E)-Dec-2-enal studies be archived to facilitate replication?
- Best Practices :
- Deposit raw spectra, chromatograms, and instrument parameters in FAIR-aligned repositories (e.g., Zenodo).
- Include metadata templates detailing synthesis protocols and QC criteria .
- Tools : Use electronic lab notebooks (e.g., LabArchives) for version control and collaborative annotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
